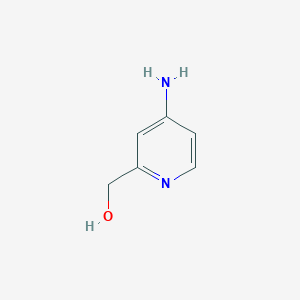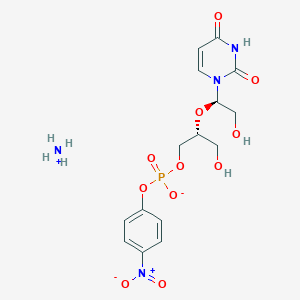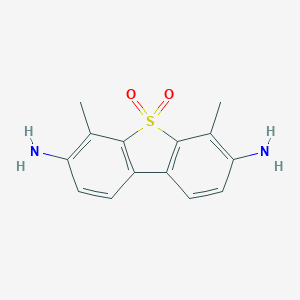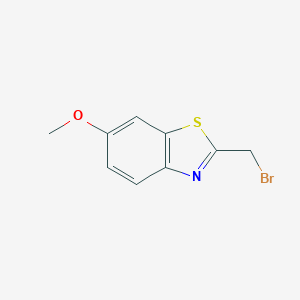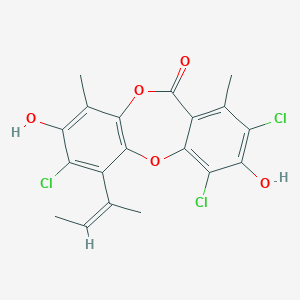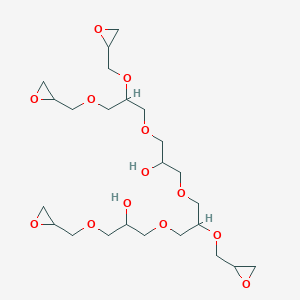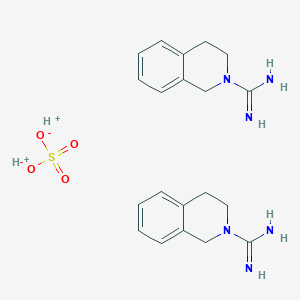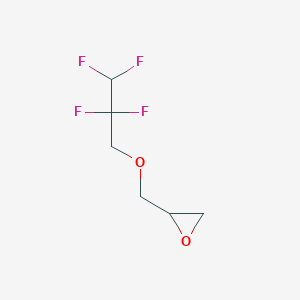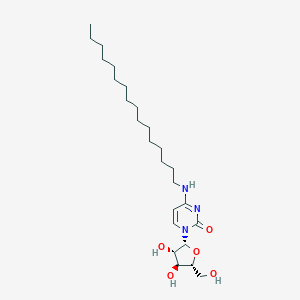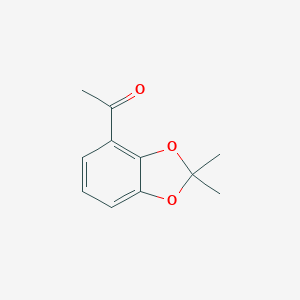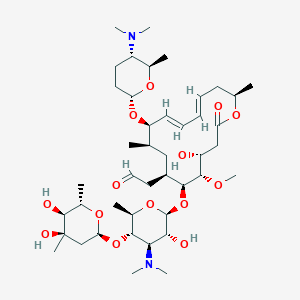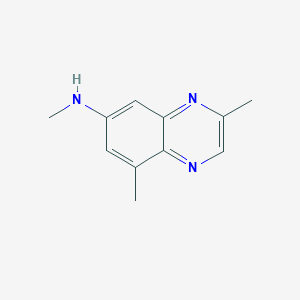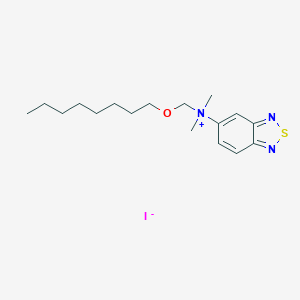
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one involves the reaction of 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol in the presence of a catalytic amount of BF3-etherate. This process yields the compound in good yield along with other related compounds in varying yields. The synthesis pathway highlights the compound's potential as a biogenetic precursor for other natural substances such as 6-desoxyisojacareubin and 6-desoxyjacareubin, showcasing its significance in natural product chemistry (Gujral & Gupta, 1979).
Molecular Structure Analysis
Crystallographic studies and theoretical analyses provide insights into the molecular structure of related xanthene derivatives, revealing the importance of hydrogen-bonding patterns and intermolecular interactions in stabilizing the crystal structure. These studies are crucial for understanding the physical and chemical behavior of the compound under various conditions (Udayakumar et al., 2017).
Chemical Reactions and Properties
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one participates in various chemical reactions, including oxidative cyclization, which leads to the formation of significant natural products. These reactions not only demonstrate the compound's reactivity but also its potential role in the biosynthesis of complex natural molecules (Gujral & Gupta, 1979).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as crystal structure and molecular interactions, are crucial for their potential applications in materials science and organic synthesis. Studies on related compounds provide valuable information on how the physical properties of these molecules can influence their reactivity and stability (Boonnak, Chantrapromma, & Fun, 2006).
Chemical Properties Analysis
The chemical properties of 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one, such as its reactivity in conjugate addition reactions and its behavior as a Michael acceptor, are of significant interest. These properties are explored through various synthetic routes, offering insights into the compound's utility in organic synthesis and potential pharmaceutical applications (Gabbutt, Hepworth, Urquhart, & Vázquez de Miguel, 1997).
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Xanthenes : Gujral and Gupta (1979) demonstrated the synthesis of 1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one through the reaction of 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol, yielding compounds that are probable biogenetic precursors of natural xanthones (Gujral & Gupta, 1979).
Structural Analysis of Xanthones : Studies like those by Ee et al. (2011) and Boonnak et al. (2010) provide detailed structural elucidation of xanthone derivatives, including the analysis of molecular conformation and intramolecular interactions (Ee et al., 2011), (Boonnak et al., 2010).
Pharmacological Applications
Cytotoxic Properties : Research by Lee et al. (2005) identified a new isoprenylated tetrahydroxy xanthone with cytotoxic properties, underlining the potential of such compounds in cancer research and therapy (Lee et al., 2005).
Alpha-Glucosidase Inhibition : Seo et al. (2007) demonstrated that xanthones isolated from C. tricuspidata possess potent alpha-glucosidase inhibitory properties, indicating potential applications in diabetes management (Seo et al., 2007).
Quinone Reductase-Inducing Activity : A study by Chin et al. (2008) on Garcinia mangostana fruits identified xanthones that induce quinone reductase, an enzyme involved in detoxification, highlighting the therapeutic potential of these compounds (Chin et al., 2008).
properties
IUPAC Name |
1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9(2)6-7-10-13(20)8-14(21)15-16(22)11-4-3-5-12(19)17(11)23-18(10)15/h3-6,8,19-21H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHQJCJKSHNCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



